4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1380300-73-1
VCID: VC5154504
InChI: InChI=1S/C12H16F2N2.2ClH/c13-12(14)5-3-11(15,4-6-12)9-10-1-7-16-8-2-10;;/h1-2,7-8H,3-6,9,15H2;2*1H
SMILES: C1CC(CCC1(CC2=CC=NC=C2)N)(F)F.Cl.Cl
Molecular Formula: C12H18Cl2F2N2
Molecular Weight: 299.19

4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride

CAS No.: 1380300-73-1

Cat. No.: VC5154504

Molecular Formula: C12H18Cl2F2N2

Molecular Weight: 299.19

* For research use only. Not for human or veterinary use.

4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride - 1380300-73-1

Specification

CAS No. 1380300-73-1
Molecular Formula C12H18Cl2F2N2
Molecular Weight 299.19
IUPAC Name 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine;dihydrochloride
Standard InChI InChI=1S/C12H16F2N2.2ClH/c13-12(14)5-3-11(15,4-6-12)9-10-1-7-16-8-2-10;;/h1-2,7-8H,3-6,9,15H2;2*1H
Standard InChI Key OAYUDVRTRZHHMD-UHFFFAOYSA-N
SMILES C1CC(CCC1(CC2=CC=NC=C2)N)(F)F.Cl.Cl

Introduction

Chemical Identification and Structural Features

Molecular Identity

The compound is systematically named 4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride, with the Chemical Abstracts Service (CAS) registry number 1380300-73-1 . Its molecular structure comprises a cyclohexane ring substituted at the 1-position with a pyridin-4-ylmethyl group and an amine, while two fluorine atoms occupy the 4-positions (Figure 1). The dihydrochloride salt form enhances solubility in aqueous media, a critical property for biological testing .

Table 1: Key Identifiers of 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine Dihydrochloride

PropertyValue
Molecular FormulaC12H16F2N22HCl\text{C}_{12}\text{H}_{16}\text{F}_{2}\text{N}_{2} \cdot 2\text{HCl}
Molecular Weight299.19 g/mol
CAS Number1380300-73-1
GHS ClassificationNot classified/No signal word

Structural Analysis

The cyclohexane ring adopts a chair conformation, with the equatorial fluorine atoms minimizing steric strain. The pyridin-4-ylmethyl group introduces aromaticity and potential hydrogen-bonding interactions via the pyridine nitrogen. The amine group, protonated as NH3+\text{NH}_3^+ in the dihydrochloride form, enhances water solubility and ionic character .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis is documented for this compound, analogous methodologies from fluorinated cyclohexane derivatives suggest a multi-step approach. A plausible route involves:

  • Cyclohexane Functionalization: Introduction of fluorine atoms via electrophilic fluorination or deoxyfluorination reagents .

  • Pyridin-4-ylmethyl Attachment: Alkylation of the cyclohexane amine with 4-(chloromethyl)pyridine under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Table 2: Representative Synthetic Steps for Analogous Compounds

StepReaction TypeReagents/ConditionsYield (Reported Analog)
1FluorinationDAST,CH2Cl2\text{DAST}, \text{CH}_2\text{Cl}_2, 0°C 75–85%
2Reductive AminationNaBH3CN,MeOH\text{NaBH}_3\text{CN}, \text{MeOH} 60–70%
3Salt FormationHCl (g), Et2O\text{HCl (g), Et}_2\text{O} >90%

Scalability and Optimization

The ACS publication highlights scalable methods for difluoromethyl pyridine derivatives, emphasizing economical reagents like POCl3\text{POCl}_3 and DMF\text{DMF} for Vilsmeier–Haack reactions . Similar strategies could be adapted to optimize the pyridin-4-ylmethyl incorporation, ensuring cost-effective production at industrial scales.

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in polar solvents such as water and methanol, attributed to its ionic nature . Stability studies recommend storage in airtight glass containers at 15–25°C, protected from direct sunlight to prevent degradation .

Thermal and Spectroscopic Data

While specific melting points or spectroscopic signatures are unavailable, analogs like 4,4-difluoro-1-(2-methoxyethyl)cyclohexan-1-amine hydrochloride (PubChem CID: 66570471) exhibit melting points near 180–190°C . Fourier-transform infrared (FTIR) spectroscopy of related compounds shows characteristic ν(N-H)\nu(\text{N-H}) stretches at 3300–3500 cm1^{-1} and ν(C-F)\nu(\text{C-F}) at 1100–1200 cm1^{-1} .

Exposure RouteFirst-Aid MeasuresPersonal Protective Equipment (PPE)
InhalationMove to fresh air; seek medical attentionRespirator, fume hood
Skin ContactRinse with water; remove contaminated clothingGloves, lab coat
Eye ContactFlush with water for 15 minutesSafety goggles

Environmental and Toxicological Data

Ecotoxicity and mutagenicity data remain unreported . Disposal should follow local regulations for halogenated organic compounds, with incineration as a recommended method .

Comparative Analysis with Structural Analogs

Table 4: Comparison with Fluorinated Cyclohexane Analogs

CompoundMolecular Weight (g/mol)SubstituentKey Application
Target Compound299.19 Pyridin-4-ylmethylKinase inhibitor R&D
4,4-Difluoro-1-(2-methoxyethyl) derivative229.69 2-MethoxyethylIntermediate synthesis
4,4-Difluoro-1-(2-fluorophenyl) derivative243.27 2-FluorophenylmethylAntimicrobial studies

The pyridin-4-ylmethyl group offers superior hydrogen-bonding capacity compared to alkoxy or aryl substituents, potentially enhancing target affinity in biological systems .

Regulatory and Compliance Considerations

Compliance Documentation

Manufacturers must provide SDSs under REACH regulations, though no restrictions are currently imposed due to the compound’s non-hazardous status .

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